3-Methoxy-5-(methylsulfanyl)pyridin-2-amine
Description
IUPAC Name Derivation and Isomeric Considerations
The systematic name 3-methoxy-5-(methylsulfanyl)pyridin-2-amine follows IUPAC nomenclature rules for substituted pyridine derivatives. The parent heterocycle is pyridine, a six-membered aromatic ring with one nitrogen atom. Numbering begins at the nitrogen atom (position 1), proceeding clockwise to assign positions to substituents. The amino group (-NH₂) occupies position 2, the methoxy group (-OCH₃) resides at position 3, and the methylsulfanyl group (-SCH₃) is located at position 5.
Isomeric possibilities arise from alternative substitution patterns. For example:
- Regioisomerism : If the methylsulfanyl and methoxy groups were transposed (e.g., 3-(methylsulfanyl)-5-methoxypyridin-2-amine), distinct physicochemical properties would emerge due to altered electronic and steric environments.
- Tautomerism : The amino group at position 2 could theoretically tautomerize via proton shifts between nitrogen and adjacent carbon atoms, though pyridine’s aromatic stability minimizes such equilibria.
The absence of chiral centers in the molecule precludes stereoisomerism. Substituent priority follows the Cahn-Ingold-Prelog sequence: amine > methoxy > methylsulfanyl.
Molecular Architecture and Bonding Configuration
Pyridine Core Substituent Spatial Arrangement
The pyridine ring adopts a planar geometry with bond lengths and angles consistent with aromaticity (C–C: ~1.39 Å, C–N: ~1.34 Å). Substituents project outward from the ring plane:
- Position 2 : The amino group (-NH₂) introduces slight pyramidalization at nitrogen, with N–H bond lengths of ~1.01 Å and H–N–H angles near 107°.
- Position 3 : Methoxy oxygen’s lone pairs conjugate weakly with the ring, resulting in a C–O bond length of 1.43 Å and a C–O–C angle of 117°.
- Position 5 : The methylsulfanyl group’s sulfur atom exhibits a C–S bond length of 1.82 Å, with a tetrahedral geometry (C–S–C: ~103°).
Crystallographic data (though limited for this specific compound) suggest minimal steric clashes between substituents due to their meta and para placements relative to the amino group.
Methoxy vs. Methylsulfanyl Group Electronic Effects
The electronic influence of substituents is quantified via Hammett sigma constants (σ) , which correlate substituent-induced electron withdrawal/donation with reaction rates:
| Substituent | σₘ (meta) | σₚ (para) | Electronic Effect |
|---|---|---|---|
| -OCH₃ | 0.12 | -0.27 | Electron-donating |
| -SCH₃ | 0.15 | 0.00 | Weakly donating |
- Methoxy (-OCH₃) : The oxygen atom donates electron density via resonance (+M effect), reducing ring electrophilicity at para positions. This stabilizes cationic intermediates in substitution reactions.
- Methylsulfanyl (-SCH₃) : Sulfur’s polarizability permits partial π-donation, though less effectively than oxygen. The +I (inductive) effect dominates, mildly deactivating the ring.
Molecular orbital interactions :
- Methoxy’s highest occupied molecular orbital (HOMO) overlaps with the pyridine ring’s π-system, raising energy levels and increasing nucleophilicity at position 4.
- Methylsulfanyl’s larger atomic radius reduces orbital overlap, localizing electron density near sulfur and creating a region of moderate electrophilicity at position 6.
These electronic profiles influence reactivity in cross-coupling and oxidation reactions, where the methoxy group often directs electrophiles to para positions, while methylsulfanyl moderates charge distribution.
Structural Data Summary
Properties
IUPAC Name |
3-methoxy-5-methylsulfanylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-10-6-3-5(11-2)4-9-7(6)8/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFWQFFFEDMDDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Amination of Pyridine Precursors
One key step is the selective nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, which can then be transformed into the target compound after further functionalization. A green, environment-friendly method uses 2-aminopyridine as the starting material, nitrated with a mixed acid in the presence of methylene chloride solvent, which reduces sulfuric acid consumption significantly.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Nitration | 2-aminopyridine + mixed acid (HNO3/H2SO4) in CH2Cl2 | 2-amino-5-nitropyridine | Reduced acid use due to solvent |
| Hydrolysis | Sodium hydroxide treatment | Conversion of nitro to amino groups | Traditional methods less pure |
Methoxylation
Methoxylation is achieved by nucleophilic substitution on halogenated intermediates. For example, 2-chloro-5-nitropyridine can be reacted with sodium methylate in methanol under reflux to yield 2-methoxy-5-nitropyridine with high purity and yield (HPLC purity ~98.78%, yield ~96.49%).
| Step | Reagents/Conditions | Outcome | Yield | Purity |
|---|---|---|---|---|
| Methoxylation | 2-chloro-5-nitropyridine + sodium methylate in methanol, reflux 1 h | 2-methoxy-5-nitropyridine | 96.49% | 98.78% (HPLC) |
Reduction to Amino Derivative
Catalytic hydrogenation using 10% Pd/C catalyst under hydrogen atmosphere at 60°C reduces the nitro group to an amino group, yielding 2-methoxy-5-aminopyridine with high purity (98.93%) and good yield (92.55%). This step is environmentally friendly, producing fewer waste products compared to traditional iron powder reduction.
| Step | Reagents/Conditions | Outcome | Yield | Purity |
|---|---|---|---|---|
| Catalytic hydrogenation | 2-methoxy-5-nitropyridine + 10% Pd/C, H2, 60°C, 1 h | 2-methoxy-5-aminopyridine | 92.55% | 98.93% (HPLC) |
Introduction of Methylsulfanyl Group
Though direct literature on the methylsulfanyl substitution at the 5-position of 3-methoxypyridin-2-amine is limited in the provided sources, common synthetic approaches include:
- Nucleophilic aromatic substitution of a halogenated intermediate (e.g., 5-chloro-3-methoxypyridin-2-amine) with sodium methylthiolate.
- Thiolation via reaction with methylthiol reagents under base catalysis.
This step typically requires careful control to avoid over-substitution or side reactions.
Alternative Synthetic Routes and Related Compounds
Several patents and research articles describe related aminopyridine derivatives preparation, which can be adapted for 3-methoxy-5-(methylsulfanyl)pyridin-2-amine synthesis:
- Use of 3-methylpyridine 1-oxide as a starting material, reacting with trialkylamine and chlorinating agents to form intermediates that can be converted to amino derivatives.
- Base-promoted cascade reactions for synthesizing multisubstituted 2-aminopyridines, involving formamide derivatives and β-enaminones, followed by purification through recrystallization or chromatography.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Nitration | 2-aminopyridine | Mixed acid, CH2Cl2 solvent | 2-amino-5-nitropyridine | - | - | Reduced acid consumption |
| 2 | Methoxylation | 2-chloro-5-nitropyridine | Sodium methylate, methanol, reflux | 2-methoxy-5-nitropyridine | 96.49 | 98.78 | High yield and purity |
| 3 | Reduction | 2-methoxy-5-nitropyridine | 10% Pd/C, H2, 60°C | 2-methoxy-5-aminopyridine | 92.55 | 98.93 | Catalytic hydrogenation preferred |
| 4 | Methylthiolation | Halogenated 3-methoxypyridin-2-amine | Sodium methylthiolate or methylthiol | This compound | Variable | - | Requires optimization |
Research Findings and Practical Considerations
- The use of methylene chloride as a solvent in nitration reduces sulfuric acid consumption and environmental impact.
- Catalytic hydrogenation with palladium on carbon is preferred over iron powder reduction for cleaner reaction profiles and higher purity.
- Methoxylation via sodium methylate in methanol is efficient and provides high product purity.
- The methylsulfanyl substitution step is less documented but typically involves nucleophilic substitution on halogenated intermediates; reaction conditions must be optimized to prevent side reactions.
- Purification methods commonly include recrystallization and silica gel chromatography to achieve high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(methylsulfanyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydrosulfide (NaSH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-Methoxy-5-(methylsulfanyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amine group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The following table highlights structural analogues and their key differences:
Key Observations :
- Electronic Effects : Trifluoromethyl (–CF₃) groups improve metabolic stability and binding affinity in kinase inhibitors .
- Conjugation : Ethynyl-linked aryl groups (e.g., 2-methoxyphenyl) enable π-π interactions in receptor binding .
Anticancer Activity
- Oxadiazole Derivatives: Analogues like N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine show selective cytotoxicity against HOP-92 (non-small cell lung cancer) at 10 µM .
- QSAR Insights : Lipophilicity (Log P) and steric parameters (SMR) correlate with antibacterial activity in pyridin-2-amine derivatives .
Antiparasitic Activity
- Macrofilaricidal Compounds : Thiadiazole derivatives (e.g., 3-methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}pyridin-2-amine ) exhibit potent activity against Brugia malayi, a filarial nematode .
Biological Activity
3-Methoxy-5-(methylsulfanyl)pyridin-2-amine, a pyridine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C_8H_10N_2OS
- CAS Number : 1638201-69-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cellular processes, particularly those related to cancer and inflammation.
- Histone Deacetylase Inhibition : Similar compounds have shown efficacy as histone deacetylase (HDAC) inhibitors, which play a critical role in regulating gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, particularly against Gram-negative bacteria such as E. coli. This suggests potential applications in treating bacterial infections .
- Anticancer Properties : Research indicates that derivatives of pyridine compounds exhibit significant anticancer activity against various cancer cell lines, including MCF-7 and HepG2. The IC50 values observed for related compounds suggest that this compound may also possess similar properties .
Biological Activity Data
The following table summarizes key biological activities and relevant metrics for this compound and related compounds:
| Activity | Target/Organism | IC50/EC50 Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.3 µM | |
| Antimicrobial | E. coli | 250 µM | |
| HDAC Inhibition | HDAC1/HDAC2 | 20.08 nM |
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of various pyridine derivatives, including this compound. It demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value comparable to established HDAC inhibitors .
- Antimicrobial Testing : In vitro assays revealed that this compound exhibited notable antibacterial activity against E. coli at concentrations up to 250 µM, indicating its potential as a therapeutic agent against bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine to ensure high yield and purity?
- Methodological Answer: Synthesis typically involves controlled reaction conditions, such as reflux in anhydrous solvents (e.g., THF or DCM) and precise reaction times. Monitor progress using thin-layer chromatography (TLC) to confirm intermediate formation. Purify via column chromatography with gradients of ethyl acetate/hexane. Validate purity and structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Optimize yield by adjusting stoichiometry of precursors like 3-methoxy-5-bromopyridin-2-amine and methylsulfanyl nucleophiles .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR identify aromatic protons (6–8 ppm) and methoxy/methylsulfanyl groups.
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Infrared Spectroscopy (IR): Confirm functional groups (e.g., N-H stretch at ~3400 cm, C-S stretch at ~650 cm).
- Mass Spectrometry (MS): ESI-MS or GC-MS for molecular ion peak (m/z = 154.24) .
Q. How should this compound be stored to maintain stability, and what solvents are suitable for preparing stock solutions?
- Methodological Answer: Store lyophilized powder at -20°C in amber vials to prevent photodegradation. For stock solutions, dissolve in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Avoid aqueous buffers unless stabilized with co-solvents (e.g., 10% PEG-300). Test stability via HPLC after 1 month at -20°C .
Advanced Research Questions
Q. What methodologies are recommended for evaluating the biological activity of this compound against enzymatic targets?
- Methodological Answer:
- Kinase Assays: Use in vitro kinase inhibition assays (e.g., TrkA kinase) with ATP-competitive ELISA protocols.
- Surface Plasmon Resonance (SPR): Immobilize target enzymes on sensor chips to measure binding kinetics (, , ).
- Molecular Docking: Perform in silico docking (AutoDock Vina, Schrödinger) using X-ray crystallography data of homologous enzymes to predict binding modes .
Q. How can QSAR models be applied to predict the pharmacological properties of this compound derivatives?
- Methodological Answer: Develop QSAR models using descriptors like Log P (lipophilicity), molar refractivity (steric effects), and Hammett constants (electronic effects). Train models with MOE or RDKit software on datasets of pyridin-2-amine derivatives. Validate predictive power via leave-one-out cross-validation and external test sets. Prioritize derivatives with predicted IC values < 1 µM for synthesis .
Q. What strategies can resolve contradictions in reported synthetic yields or biological activities of this compound?
- Methodological Answer:
- Reproduce Conditions: Verify inert atmosphere (N/Ar), reagent purity, and solvent dryness.
- Purity Reassessment: Use HPLC-MS to detect trace impurities (e.g., unreacted precursors).
- Biological Replicates: Repeat enzyme assays with standardized protocols (e.g., ATP concentration, incubation time) .
Q. How can researchers design novel derivatives of this compound to enhance target selectivity?
- Methodological Answer:
- Bioisosteric Replacement: Substitute methoxy with trifluoromethoxy or methylsulfonyl to modulate electronic effects.
- Substituent Positioning: Introduce halogens (Cl, F) at the 4-position of the pyridine ring to enhance steric complementarity.
- Prodrug Strategies: Conjugate with acetyl or PEG groups to improve solubility and bioavailability .
Q. What experimental approaches are used to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies:
- pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal Stability: Heat samples to 40–60°C and analyze decomposition products (e.g., sulfoxide formation) using LC-MS.
- Light Exposure: Expose to UV (365 nm) for 48 hours; quantify photodegradation with spectrophotometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
